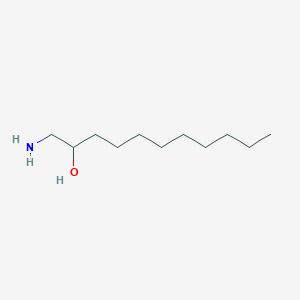
Racemic 1-amino-2-undecanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Racemic 1-amino-2-undecanol is an organic compound with the molecular formula C11H25NO It is a primary aliphatic alcohol with an amino group attached to the second carbon of an undecane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Racemic 1-amino-2-undecanol can be synthesized through several methods. One common approach involves the reduction of 1-nitro-2-undecanol using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of 2-undecanone with ammonia or an amine source in the presence of a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of 1-amino-2-undecanol typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Racemic 1-amino-2-undecanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for converting the hydroxyl group to a halide, which can then undergo further substitution.
Major Products:
Oxidation: 2-Undecanone or 2-undecanal.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Racemic 1-amino-2-undecanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It serves as a precursor for the synthesis of bioactive compounds and is used in the study of enzyme-substrate interactions.
Medicine: It is investigated for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: It is used in the production of surfactants, emulsifiers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-amino-2-undecanol involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis and death. It also interacts with enzymes and receptors, modulating their activity and affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1-Amino-2-decanol: Similar structure but with a shorter carbon chain.
1-Amino-2-dodecanol: Similar structure but with a longer carbon chain.
2-Amino-1-undecanol: Isomer with the amino group on the first carbon.
Uniqueness: Racemic 1-amino-2-undecanol is unique due to its specific chain length and the position of the amino group, which confer distinct physicochemical properties and biological activities. Its balance of hydrophilic and hydrophobic regions makes it particularly effective in applications requiring amphiphilic molecules.
Eigenschaften
Molekularformel |
C11H25NO |
|---|---|
Molekulargewicht |
187.32 g/mol |
IUPAC-Name |
1-aminoundecan-2-ol |
InChI |
InChI=1S/C11H25NO/c1-2-3-4-5-6-7-8-9-11(13)10-12/h11,13H,2-10,12H2,1H3 |
InChI-Schlüssel |
NSEKSRWWQUGVJF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


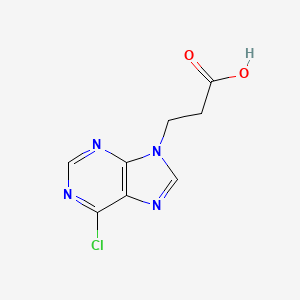
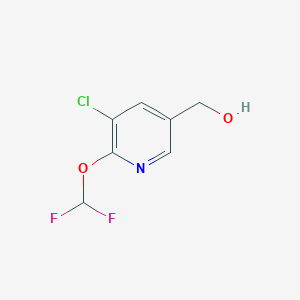
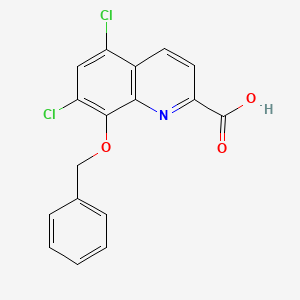
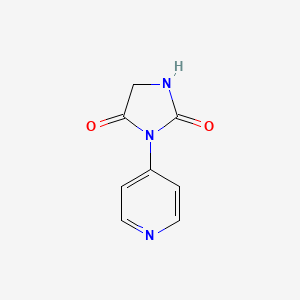
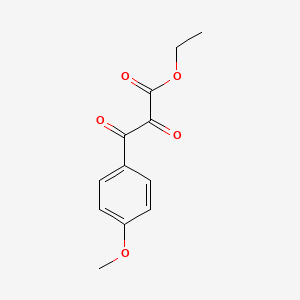
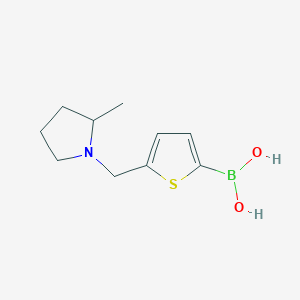

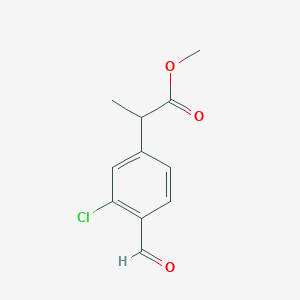
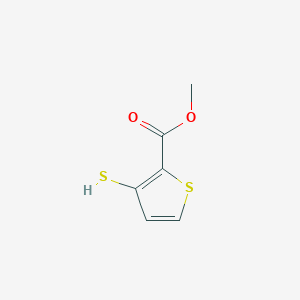

![3-[2-(3-Hydroxy-propyl)-thiophen-3-yl]-propionitrile](/img/structure/B8288442.png)

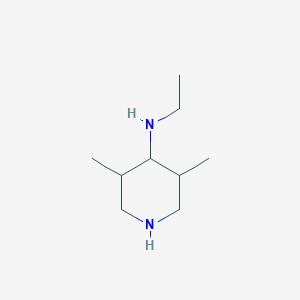
![4-Hydroxy-6-[3-(2-phenylethoxy)phenyl]-3-[(2-phenylethyl)thio]-2H-pyran-2-one](/img/structure/B8288451.png)
